2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide
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Overview
Description
2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, a cyclopropyl group, and a benzylsulfanyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the cyclopropyl group, and the attachment of the benzylsulfanyl moiety. Common reagents used in these reactions include hydrazine derivatives, cyclopropyl ketones, and benzyl halides. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods. The scalability of the synthesis is crucial for its potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like thiols or amines. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzyl sulfoxide or benzyl sulfone, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole rings.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral agents.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding or π-π interactions, while the benzylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. The cyclopropyl group may contribute to the compound’s overall stability and rigidity, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-N-[2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide
- 2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide
- 2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]propionamide
Uniqueness
The uniqueness of 2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide lies in its specific combination of functional groups and structural features. The presence of the cyclopropyl group adds rigidity and stability, while the benzylsulfanyl moiety provides opportunities for further functionalization. The triazole ring is a versatile scaffold that can interact with various biological targets, making this compound a valuable tool for research and development.
Biological Activity
The compound 2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features, including a triazole ring and a benzylsulfanyl moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Characteristics
The chemical structure of the compound can be represented as follows:
Property | Details |
---|---|
IUPAC Name | 2-benzylsulfanyl-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]acetamide |
Molecular Formula | C22H24N4O2S |
CAS Number | 1396853-68-1 |
Key Functional Groups | Triazole ring, benzylsulfanyl group, cyclopropyl group |
Antimicrobial Properties
Research indicates that compounds containing a triazole ring exhibit significant antimicrobial activity. Triazoles are known for their ability to inhibit the growth of various bacteria and fungi. For instance, studies have shown that derivatives of the triazole scaffold possess activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
The specific compound under discussion has not been extensively studied in isolation; however, its structural similarities to other triazoles suggest potential efficacy against microbial pathogens. The presence of the benzylsulfanyl group may enhance its lipophilicity, improving membrane penetration and bioavailability.
Anti-inflammatory Effects
Inflammation is a critical component in various diseases, including cancer and autoimmune disorders. Compounds with triazole rings have been reported to exhibit anti-inflammatory activities by modulating cytokine production and inhibiting inflammatory pathways . The compound's unique structure may allow it to interact with inflammatory mediators effectively.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : Interaction with enzymes such as DNA gyrase or cyclooxygenase could lead to antimicrobial or anti-inflammatory effects.
- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways.
- Membrane Interaction : The lipophilic nature attributed to the benzylsulfanyl group could facilitate interaction with cellular membranes.
Case Studies and Research Findings
While specific case studies on this exact compound are scarce, research on related triazole compounds provides valuable insights into its potential biological activities:
- Antibacterial Activity : A study demonstrated that triazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus .
- Antifungal Efficacy : Research indicated that certain triazoles showed significant antifungal activity against Candida albicans, with MIC values comparable to established antifungal agents .
- Anticancer Studies : Some triazole derivatives were found to inhibit cancer cell lines effectively by disrupting key metabolic pathways .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-20(16-29-15-17-7-3-1-4-8-17)23-13-14-25-22(28)26(19-9-5-2-6-10-19)21(24-25)18-11-12-18/h1-10,18H,11-16H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWNEMRBWNGNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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